Cas no 220621-22-7 (5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid)

220621-22-7 structure
Produktname:5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid
CAS-Nr.:220621-22-7
MF:C15H26O4
MW:270.36454
CID:67036
5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid
- Pentanedioic acid 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
- L-Monomenthyl glutarate
- Peppermint oil
-
- Inchi: 1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)/t11-,12+,13-/m1/s1
- InChI-Schlüssel: CTMTYSVTTGVYAW-UHFFFAOYSA-N
- Lächelt: C(C1CCC(C)CC1OC(=O)CCCC(O)=O)(C)C
Experimentelle Eigenschaften
- Dichte: 1.0318
- FEMA: 4006
5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Aaron | AR0071AD-100g |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 99% | 100g |
$139.00 | 2025-02-11 | |
A2B Chem LLC | AD27161-25g |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 99% GC(mixture) | 25g |
$52.00 | 2024-04-20 | |
A2B Chem LLC | AD27161-100g |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 99% GC(mixture) | 100g |
$160.00 | 2024-04-20 | |
Ambeed | A585552-5g |
5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid |
220621-22-7 | 99% GC(mixture) | 5g |
$19.0 | 2024-07-28 | |
Ambeed | A585552-100g |
5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid |
220621-22-7 | 99% GC(mixture) | 100g |
$200.0 | 2024-07-28 | |
A2B Chem LLC | AD27161-5g |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 99% GC(mixture) | 5g |
$16.00 | 2024-04-20 | |
A2B Chem LLC | AD27161-100mg |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 100mg |
$133.00 | 2024-01-01 | ||
Aaron | AR0071AD-25g |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 99% | 25g |
$42.00 | 2025-02-11 | |
A2B Chem LLC | AD27161-500mg |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 500mg |
$380.00 | 2024-01-01 | ||
Aaron | AR0071AD-5g |
Pentanedioic acid,1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester |
220621-22-7 | 99% | 5g |
$12.00 | 2025-02-11 |
5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid Verwandte Literatur
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
220621-22-7 (5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid) Verwandte Produkte
- 89-48-5((±)-Menthyl Acetate)
- 564-20-5(Sclareolide)
- 76-50-6(Bornyl isovalerate)
- 2623-23-6(Menthyl acetate)
- 3130-19-6(Bis(7-oxabicyclo4.1.0heptan-3-ylmethyl) adipate)
- 77341-67-4(4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid)
- 7779-73-9(Isobornyl isovalerate)
- 4430-31-3(Octahydro-2H-chromen-2-one)
- 2756-56-1(Isobornyl propanoate)
- 5726-19-2(2-Methylcyclohexyl Acetate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:220621-22-7)Pentanedioic acid, 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:220621-22-7)5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid

Reinheit:99%
Menge:100g
Preis ($):180.0